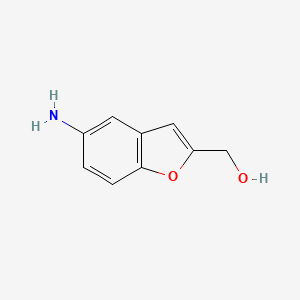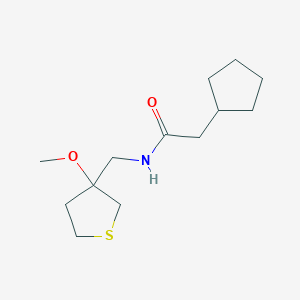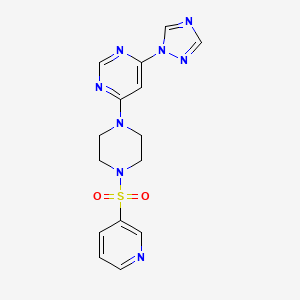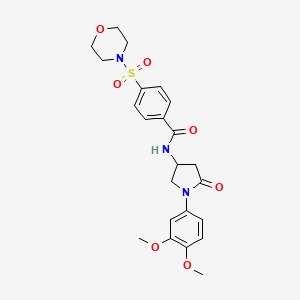![molecular formula C15H18N4O2 B2556594 4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439121-02-5](/img/structure/B2556594.png)
4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CCIP) is a novel imidazole-based compound that has been studied for its potential applications in the field of medicinal chemistry. CCIP is a synthetic compound that has a variety of interesting properties, such as its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins. CCIP is also known to possess a variety of anti-inflammatory and anti-tumor activities. In addition, CCIP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in various chemical synthesis studies. For instance, it's involved in reactions like functionalization reactions with pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005) and cyclocondensation reactions (Sokolov, Aksinenko, & Martynov, 2014). These reactions are pivotal in creating novel heterocyclic compounds.
Application in Catalysis
- The compound and its derivatives have been used in catalyst-free synthesis processes. For example, a study demonstrated the synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives using a catalyst-free method, highlighting its potential in green chemistry applications (Shaabani, Seyyedhamzeh, Ganji, & Ng, 2014).
Anticancer Research
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, focused compound libraries derived from a related pyrrole alkaloid showed potential as inhibitors of cell growth in various cancer cell lines (Dyson, Wright, Young, Sakoff, & McCluskey, 2014).
Structural and Electronic Properties
- The compound's structural and electronic properties have been studied in detail, providing insights into its behavior in different chemical environments. For example, a study on the crystal structures of related compounds examined the delocalization of π-electron density within various rings, which is critical for understanding their reactivity (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
Drug Development and Medicinal Chemistry
- The compound's derivatives have been explored in drug development, particularly in the design of molecules with potential therapeutic applications. For example, derivatives have been studied for their potential as JNK inhibitors, which are relevant in treating neurodegenerative diseases (Jang, Oh, Cho, Yang, Moon, Im, & Hah, 2020).
Mechanism of Action
Target of action
Compounds containing an imidazole ring, like “4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide”, are often involved in various biological activities. They are key components to functional molecules used in a variety of everyday applications .
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific biological targets. Imidazole derivatives have been found to be involved in a variety of biochemical pathways .
properties
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(11-2-3-11)12-8-13(18-9-12)15(21)17-4-1-6-19-7-5-16-10-19/h5,7-11,18H,1-4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRRREBNAPMKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)

![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)


